molecular formula C12H12BrNO B6202840 6'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one CAS No. 1780107-29-0

6'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one

Cat. No.: B6202840
CAS No.: 1780107-29-0
M. Wt: 266.1
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Description

6’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinolin]-1’-one is a synthetic organic compound characterized by a spirocyclic structure, which includes a bromine atom attached to the isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinolin]-1’-one typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available isoquinoline derivatives and cyclobutane precursors.

    Bromination: The isoquinoline derivative undergoes bromination using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

    Spirocyclization: The brominated isoquinoline is then subjected to spirocyclization with a cyclobutane derivative under conditions that promote the formation of the spirocyclic structure. This step often requires the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as dimethylformamide (DMF).

    Purification: The final product is purified using techniques like column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While the laboratory synthesis of 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinolin]-1’-one is well-documented, industrial-scale production would require optimization of reaction conditions to ensure cost-effectiveness and scalability. This might involve continuous flow reactors, automated synthesis platforms, and advanced purification methods to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using nucleophiles like amines or thiols to replace the bromine with other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles such as amines in polar aprotic solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinolin]-1’-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of novel materials with unique physical and chemical properties.

Mechanism of Action

The mechanism of action of 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinolin]-1’-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can influence the compound’s binding affinity and selectivity, making it a valuable scaffold in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 6’-chloro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinolin]-1’-one
  • 6’-fluoro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinolin]-1’-one
  • 6’-iodo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinolin]-1’-one

Uniqueness

Compared to its analogs, 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinolin]-1’-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine’s size and electronegativity can affect the compound’s interaction with biological targets, potentially leading to different pharmacological profiles.

This detailed overview provides a comprehensive understanding of 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinolin]-1’-one, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

1780107-29-0

Molecular Formula

C12H12BrNO

Molecular Weight

266.1

Purity

95

Origin of Product

United States

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